molecular formula C17H18N2O3S B3122900 N-(tert-butyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide CAS No. 303988-30-9

N-(tert-butyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Cat. No.: B3122900
CAS No.: 303988-30-9
M. Wt: 330.4 g/mol
InChI Key: HQMUXLRASKQXRC-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is an organic compound with a complex structure that includes a tert-butyl group, a nitro group, a phenylsulfanyl group, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butyl group through a Friedel-Crafts alkylation reaction. The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid. The phenylsulfanyl group can be added through a nucleophilic substitution reaction, where a suitable phenylsulfanyl reagent reacts with an intermediate compound. Finally, the benzenecarboxamide moiety is formed through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl-substituted derivatives.

Scientific Research Applications

N-(tert-butyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the phenylsulfanyl group may enhance binding affinity to certain proteins.

Comparison with Similar Compounds

N-(tert-butyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide can be compared with similar compounds such as:

    N-(tert-butyl)-3-nitro-4-(methylsulfanyl)benzenecarboxamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

    N-(tert-butyl)-3-nitro-4-(phenylsulfonyl)benzenecarboxamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    N-(tert-butyl)-3-amino-4-(phenylsulfanyl)benzenecarboxamide: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

N-tert-butyl-3-nitro-4-phenylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2,3)18-16(20)12-9-10-15(14(11-12)19(21)22)23-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMUXLRASKQXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212217
Record name N-(1,1-Dimethylethyl)-3-nitro-4-(phenylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303988-30-9
Record name N-(1,1-Dimethylethyl)-3-nitro-4-(phenylthio)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303988-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-3-nitro-4-(phenylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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